Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexene ring with an amino group and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate typically involves several steps. One common method includes the asymmetric hydroboration of cyclopentadiene derivatives followed by functional group transformations. For instance, the hydroboration of 5-substituted cyclopentadienes can yield the desired cyclohexene structure . The reaction conditions often involve the use of borane reagents and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted cyclohexene derivatives.
Scientific Research Applications
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylate ester may also participate in esterification reactions, modifying the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,5R)-5-hydroxycyclohex-2-ene-1-carboxylate: This compound has a hydroxyl group instead of an amino group.
Methyl (1R,5R)-5-iodocyclohex-2-ene-1-carboxylate: This compound features an iodine atom in place of the amino group.
Uniqueness
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate is unique due to its amino group, which provides distinct reactivity and interaction potential compared to its hydroxyl and iodine analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRSDKUZCFMQB-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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